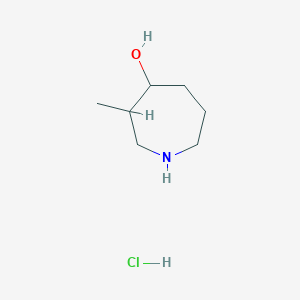

3-Methylazepan-4-ol hydrochloride

Description

Overview of Saturated Seven-Membered Nitrogen Heterocycles

Saturated seven-membered nitrogen heterocycles, such as azepanes, are a class of compounds that have garnered considerable interest in organic and medicinal chemistry. numberanalytics.comwordpress.com Unlike their more common five- and six-membered counterparts (pyrrolidines and piperidines), the seven-membered azepane ring possesses greater conformational flexibility. nih.govlifechemicals.com This flexibility, however, also presents a challenge in controlling the three-dimensional arrangement of substituents on the ring. rsc.orgnais.net.cn

The synthesis of azepane-based compounds can be approached through various strategies, including ring-closing reactions, ring-expansion reactions of smaller cyclic compounds, and multi-step sequences. researchgate.net The inherent stability and synthetic accessibility of five- and six-membered rings have historically led to their prevalence in chemical libraries, but the unique three-dimensional chemical space occupied by azepanes is increasingly being explored. nih.gov The general characteristics of heterocyclic rings are often dependent on their size, with seven-membered rings being stable but less readily formed compared to smaller rings. britannica.com

| Property | Description |

| Ring Size | 7 atoms |

| Heteroatom | Nitrogen |

| Saturation | Fully saturated (no double bonds in the ring) |

| Key Feature | High degree of conformational flexibility |

Role of Azepane Scaffolds in Complex Molecule Synthesis

The azepane scaffold is a valuable building block in the synthesis of complex molecules, including natural products and pharmacologically active compounds. lifechemicals.comresearchgate.net Annulated azepane rings, which are fused to other ring systems, are important structural motifs in a number of natural products and active pharmaceutical ingredients. chemistryviews.org The development of synthetic methods to create these scaffolds with high stereoselectivity is crucial for accessing new biologically active compounds. chemistryviews.org

Recent advances in synthetic methodology have provided new ways to access functionalized azepanes. For instance, a strategy involving the photochemical dearomative ring expansion of nitroarenes allows for the preparation of complex azepanes from simple starting materials. nih.gov This method transforms a six-membered benzene (B151609) ring into a seven-membered azepane ring system in two steps. nih.gov Another approach involves the ring expansion of piperidines, which can yield diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.orgresearchgate.net These synthetic advancements enable the incorporation of the azepane motif into larger, more complex molecular architectures. researchgate.net

The utility of azepane scaffolds is highlighted by their presence in a variety of bioactive compounds. For example, the natural product (-)-balanol, which contains an azepane ring, has served as a scaffold for developing potential antitumor agents. lifechemicals.com Furthermore, a chiral bicyclic azepane has been identified as a potent inhibitor of monoamine transporters, indicating the potential of these scaffolds in targeting neuropsychiatric disorders. acs.org

Structural Elucidation and Stereochemical Diversity of Azepane Derivatives

The conformational flexibility of the azepane ring leads to a high degree of stereochemical diversity among its substituted derivatives. rsc.org Understanding and controlling the stereochemistry of these compounds is critical, as the biological activity of a molecule is often dependent on its three-dimensional structure. lifechemicals.com The introduction of substituents on the azepane ring can influence its conformational preferences. rsc.orgnais.net.cn

Various analytical techniques are employed for the structural elucidation of azepane derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational effects of substituents on the azepane ring. rsc.orgnais.net.cn For instance, studies have shown that the introduction of a single fluorine atom can bias the azepane ring to adopt one major conformation. rsc.org X-ray crystallography provides definitive evidence for the solid-state conformation and relative stereochemistry of these molecules. rsc.orgresearchgate.net

Computational modeling is also utilized to complement experimental data and to investigate the regiochemistry and stereochemistry of reactions involving azepanes. rsc.orgresearchgate.net The study of the energetics between different rotational isomers, known as conformational analysis, is essential for understanding the stability of different stereoisomers. lumenlearning.com For substituted azepanes, the spatial orientation of substituents and their through-space interactions determine the most stable conformation. lumenlearning.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylazepan-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-5-8-4-2-3-7(6)9;/h6-9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNSRYHVOQFABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations in Azepane Chemistry

Reaction Mechanism Elucidation for Ring Formation

One common strategy for azepane ring formation is through the ring expansion of smaller, more readily available piperidine (B6355638) or pyrrolidine (B122466) precursors. For instance, a method has been described for the synthesis of N-methylhexahydroazepin-4-one hydrochloride, a related compound, starting from N-methyl-2-pyrrolidone (NMP). google.com This process involves the initial preparation of 4-methylaminobutyric acid hydrochloride by refluxing NMP in the presence of hydrochloric acid. Subsequent esterification and reaction with methyl acrylate, followed by a Dieckmann-type cyclization reaction with a metal alkoxide like potassium tert-butoxide, yields the N-methylhexahydroazepin-4-one. google.com The final step involves salt formation with hydrochloric acid to give the hydrochloride salt. google.com

Another approach involves the intramolecular reductive amination of a suitable amino aldehyde or amino ketone precursor. In the synthesis of polyhydroxylated azepanes, intramolecular reductive amination has been employed as a key cyclization step. nih.gov The mechanism of this reaction typically involves the formation of a cyclic iminium ion intermediate, which is then reduced to the corresponding azepane. nih.gov However, the reaction can sometimes yield unexpected side products. For example, the catalytic hydrogenation of a particular amine precursor was found to yield a bicyclic N,O-acetal as the major product, with the desired azepane being the minor product. nih.gov This was attributed to the intramolecular attack of a hydroxyl group on the intermediate iminium ion. nih.gov

A different strategy for constructing the azepane ring involves a Tiemann rearrangement of a 4-(aminomethyl)-1-methylpiperidin-4-ol (B1276600) derivative. patsnap.com In this method, the starting piperidinol is treated with sodium nitrite (B80452) in acetic acid to generate a diazonium intermediate, which then undergoes a ring expansion to form the N-methylhexahydroazepin-4-one. patsnap.com This method has the advantage of starting from a readily available piperidine derivative and proceeding under relatively mild conditions. patsnap.com

The choice of the synthetic route and the specific reaction conditions can significantly impact the yield and purity of the final azepane product. A thorough understanding of the reaction mechanisms involved is therefore essential for optimizing the synthesis of 3-Methylazepan-4-ol (B13013148) hydrochloride and other substituted azepanes.

Studies of Stereochemical Control Mechanisms

The presence of stereocenters at the C3 and C4 positions of 3-Methylazepan-4-ol hydrochloride introduces the possibility of multiple stereoisomers. The control of stereochemistry during the synthesis of such molecules is a critical aspect of modern organic chemistry, as different stereoisomers can exhibit vastly different biological activities.

The stereochemical outcome of azepane ring formation is often determined by the stereochemistry of the starting materials and the mechanism of the cyclization reaction. For instance, in the synthesis of azepane derivatives via piperidine ring expansion, the stereochemistry of the final product can be controlled with high selectivity. rsc.orgresearchgate.net The use of diastereomerically pure starting materials can lead to the formation of exclusively one diastereomer of the azepane product. rsc.orgresearchgate.net The stereochemistry of these products can be confirmed by techniques such as X-ray crystallography. rsc.orgresearchgate.net

In the context of reductive amination reactions to form azepanes, the stereoselectivity can be influenced by the reaction conditions and the nature of the reducing agent. For example, in the synthesis of annulated azepanes, a heterogeneous palladium-catalyzed hydrogenation followed by reductive amination resulted in the formation of the desired azepanes with a relative trans-configuration in a stereoselective manner. chemistryviews.org This stereochemical outcome is dictated by the approach of the reducing agent to the intermediate iminium ion.

Furthermore, the introduction of substituents on the azepane ring can be achieved with stereochemical control through various functionalization reactions. For example, the hydroxylation of substituted oxo-azepines has been shown to proceed with regio- and diastereoselectivity. nih.gov The stereochemistry of the resulting azepanols can be determined using spectroscopic techniques such as NOESY NMR, which allows for the assignment of the relative configuration of the stereocenters. nih.gov

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure azepane derivatives. Chemoenzymatic methods, for instance, have been employed for the synthesis of enantioenriched 2-aryl azepanes through asymmetric reductive amination using imine reductases. researchgate.net These enzymatic approaches offer a powerful tool for establishing the desired stereochemistry early in the synthetic sequence.

Understanding Reactivity and Selectivity in Functionalization Reactions

The functional groups present in this compound, namely the secondary amine and the secondary alcohol, provide opportunities for further chemical modifications. Understanding the reactivity and selectivity of these functionalization reactions is key to the synthesis of a diverse range of azepane-based compounds with potential biological applications.

The nitrogen atom of the azepane ring is a nucleophilic center and can participate in various reactions. For instance, N-activating groups can be introduced to modulate the reactivity and regioselectivity of subsequent functionalization reactions. nih.gov In the case of pyridines, N-amino and N-alkoxy activating groups have been shown to direct radical addition reactions to either the C2 or C4 position with high regioselectivity. nih.gov While not directly applied to this compound in the provided search results, these principles of activating group-directed functionalization could potentially be extended to azepane systems.

The hydroxyl group at the C4 position is also a site for functionalization. It can be oxidized to the corresponding ketone, 3-methylazepan-4-one (B13027657), which can then serve as a precursor for the introduction of other functional groups. For example, the ketone can undergo nucleophilic addition reactions or be used in condensation reactions.

The interplay between the different functional groups within the molecule can also influence reactivity. For example, in the Au-catalyzed dehydrogenative aromatization of cyclic amines, the presence of a Lewis basic site, such as the nitrogen atom in an enamine intermediate, can act as a directing group, controlling the regioselectivity of the reaction. acs.org This highlights how the inherent structural features of the azepane ring can be exploited to achieve selective transformations.

Computational and Theoretical Approaches in Azepane Research

Application of Neural Networks for Synthesis Prediction

The synthesis of complex molecules like azepane derivatives often involves speculative strategies and high-risk experimental steps. chemrxiv.org To mitigate these challenges, machine learning, particularly neural network models, has emerged as a powerful tool for predicting the outcomes of chemical reactions. chemrxiv.orgnih.gov This computational strategy complements human-generated synthetic plans by providing robust predictions on the feasibility of key transformations. chemrxiv.org

A common workflow involves training a neural network on a large dataset of reactions from the chemical literature. The model learns to identify patterns that correlate chemical structures with reaction yields. chemrxiv.org This trained model can then be applied to evaluate novel, human-devised synthetic routes. For instance, a neural network was developed to predict the yields of 6-endo-trig radical cyclizations, a type of reaction that can be used to form ring structures. chemrxiv.org By evaluating the predicted yields for different starting materials (precursors), chemists can prioritize the most promising synthetic pathways before committing to laboratory work. chemrxiv.org This integration of computational analysis with creative human retrosynthetic analysis allows for the efficient development of syntheses for complex molecules. chemrxiv.org

Table 1: Example of Neural Network Yield Prediction for a Key Cyclization Step This table illustrates how a neural network model might predict the success of different precursors in a hypothetical synthesis, based on the methodology described in related research.

| Precursor Compound | Proposed Transformation | Predicted Yield (%) | Synthetic Viability |

| Precursor A | 6-endo-trig cyclization | 46% | High |

| Precursor B | 6-endo-trig cyclization | 46% | High |

| Precursor C | 6-endo-trig cyclization | 34% | Moderate |

| Data based on a predictive model for clovane sesquiterpenoids, demonstrating the concept's applicability to complex ring systems. chemrxiv.org |

Latent space models, such as variational autoencoders, are also being explored. These models can map molecular structures to a continuous numerical space where similarities in properties are reflected by proximity, offering conceptually appealing avenues for inverse quantitative structure-activity relationship (QSAR) studies. nih.gov

Exploration of Azepane Chemical Space

The number of possible chemical compounds is estimated to be between 10¹⁸ and 10²⁰⁰, creating a vast "chemical space" that is impossible to explore exhaustively through physical experimentation. acs.org Computational methods are therefore essential for navigating this space to discover novel molecules with desired properties. acs.orgaps.orgarxiv.org

A notable exploration of the chemical space around simple drug scaffolds led to the discovery of a novel and potent chiral bicyclic azepane. unibe.ch The research began by computationally enumerating potential amine and diamine structures with five-, six-, or seven-membered rings from the GDB-4c ring systems database. unibe.ch This process generated 1,139 possibilities, of which 680 were not listed in the PubChem database, indicating they were unexplored chemical entities. unibe.ch

From this computationally generated list, researchers synthesized several unprecedented cis- and trans-fused azepanes. unibe.ch The potential biological targets for these new compounds were predicted using the polypharmacology browser PPB2. unibe.ch Subsequent laboratory testing revealed that an N-benzylated azepane was a potent inhibitor of monoamine transporters, highlighting the power of this "database-to-bench" approach. unibe.ch This work underscores how computational exploration of chemical space can successfully identify simple but previously overlooked molecular scaffolds for drug discovery. unibe.ch Machine learning models combined with coarse-grained simulations are being used to create unprecedentedly large databases of molecular properties, further expanding the ability to systematically probe chemical space. aps.orgarxiv.org

Table 2: Summary of a Chemical Space Exploration Leading to a Novel Azepane

| Stage | Method | Outcome | Reference |

| Enumeration | Computational search of GDB-4c database | 1,139 possible amine/diamine ring systems identified | unibe.ch |

| Filtering | Comparison with PubChem | 680 novel, unlisted compounds found | unibe.ch |

| Synthesis | Laboratory synthesis of selected novel scaffolds | Several new cis- and trans-fused azepanes created | unibe.ch |

| Screening | Use of PPB2 browser and in vitro assays | An N-benzylated azepane identified as a potent inhibitor | unibe.ch |

Theoretical Studies on Azepane Derivatives

Theoretical studies provide fundamental insights into the structure, stability, and reactivity of azepane derivatives. nih.govresearchgate.net Methods like Density Functional Theory (DFT) are used to perform high-level electronic structure calculations, yielding valuable data on molecular geometry and energetics. nih.gov

Conformational analysis of the azepane ring shows that, like its parent cycloheptane, it can adopt several conformations, with the chair, twist-chair, and twist-boat forms being most common. nih.gov The preferred conformation often depends on the position of heteroatoms or substituents. nih.gov DFT calculations at the M06-2X/6-311++G(d,p) level of theory have been used to predict various properties of the parent azepane molecule. nih.gov For example, the calculated dipole moment of azepane is lower than that of its oxygen (oxepane) and sulfur (thiepane) analogues, a key factor in its molecular stability in different electronic environments. nih.gov

Vibrational frequencies calculated theoretically can be compared with experimental data to confirm structural assignments. nih.gov Semi-empirical molecular orbital calculations have also been employed to investigate the regiochemistry and stereochemistry of reactions that form azepane rings, such as the piperidine (B6355638) ring expansion. rsc.org Furthermore, molecular docking simulations are a critical theoretical tool used to predict how azepine derivatives might bind to biological targets, guiding the design of new therapeutic agents. nih.gov

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Azepane

| Vibrational Mode | Theoretical Calculation (M06-2X) | Experimental Value (Gas Phase) |

| N–H Stretch | 3529 | ~3400 |

| N–H Rocking Deformation | 1500, 1087 | 1499–1505 (broad) |

| C–N Deformation | 1176 | - |

| Data from meta-hybrid density functional theory predictions. nih.gov |

Derivatization and Functionalization of 3 Methylazepan 4 Ol Hydrochloride

Synthesis of Substituted Azepane Analogues

The modification of the basic azepane scaffold of 3-Methylazepan-4-ol (B13013148) hydrochloride has led to the creation of novel analogues with tailored properties. These synthetic efforts have focused on introducing specific functional groups and structural motifs to explore new areas of chemical space.

Fluoroalkylated Azepane Derivatives

The introduction of fluorine-containing groups into organic molecules can significantly alter their physical, chemical, and biological properties. A notable strategy for the synthesis of fluoroalkylated azepanes involves the ring expansion of pyrrolidines. This method allows for the creation of a variety of azepanes substituted at the C4 position with groups such as α-trifluoromethyl, α-difluoromethyl, or α-perfluorobutyl. researchgate.net This approach highlights the potential to modify the azepane core with various fluoroalkyl moieties, thereby accessing a broad range of novel compounds. researchgate.net

Amino Acid Derived Azepane Structures

The incorporation of amino acid fragments into the azepane framework represents another significant area of research. A one-step synthesis of complex tetracyclic fused scaffolds has been achieved through a (3 + 2) cycloaddition of azomethine ylides, demonstrating good to excellent yields and high diastereoselectivity. nih.gov This method is compatible with various amino acids, N-protecting groups, and substituted indoles. nih.gov Although not directly starting from 3-Methylazepan-4-ol hydrochloride, this strategy showcases a powerful method for combining amino acid motifs with azepane-like structures, opening avenues for the creation of pseudo-natural products. nih.gov

Incorporation into Fused Heterocyclic Systems

The rigid and conformationally defined structures of fused heterocyclic systems are of great interest in drug discovery. This compound can serve as a key precursor for the construction of such complex molecular architectures.

Azepinoindole Scaffolds

The fusion of an azepane ring with an indole (B1671886) nucleus gives rise to azepinoindole scaffolds, a structural motif found in various biologically active natural products. A single-step synthesis of complex tetracyclic fused scaffolds, including pyrrolidine-fused azepinoindoles, has been developed using a (3+2) cycloaddition of azomethine ylides. nih.gov This catalyst-free method provides access to these intricate structures with moderate to excellent yields and high diastereoselectivity. nih.gov The resulting scaffolds represent a novel class of pseudo-natural products with the potential for interesting biological activities. nih.gov

Azabicyclononane Derivatives

The synthesis of azabicyclononane derivatives, which contain a bridged bicyclic system with a nitrogen atom, represents a significant synthetic challenge. While specific examples starting directly from this compound are not detailed in the provided information, the synthesis of related bridged systems, such as tetrahydroxylated 8-oxa-6-azabicyclo[3.2.1]octanes, has been achieved through intramolecular reactions of functionalized azepanes. unifi.it This suggests the potential for developing synthetic routes from this compound to access novel azabicyclononane frameworks.

Chemical Modification Strategies for Structure Diversification

A variety of chemical modification strategies can be envisioned to diversify the structure of this compound, expanding its utility in the synthesis of new compounds. These strategies often involve targeting the hydroxyl and amino functionalities of the molecule.

Recent advancements in synthetic methodology offer promising avenues for the diversification of azepane structures. For instance, a formal 1,3-migration of hydroxy and acyloxy groups initiated by an α-imino rhodium carbene has been developed to synthesize various azepane derivatives. nih.govresearchgate.net This protocol is characterized by its efficiency and tolerance of a wide range of functional groups. nih.govresearchgate.net

Advanced Characterization Methodologies in Azepane Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Methylazepan-4-ol (B13013148) hydrochloride by providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For 3-Methylazepan-4-ol hydrochloride, both ¹H and ¹³C NMR spectroscopy are utilized to confirm the presence and connectivity of the methyl, azepane, and hydroxyl functional groups.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the methyl group, the various methylene (B1212753) groups within the azepane ring, the methine proton adjacent to the hydroxyl group, and the exchangeable proton of the hydroxyl and amine hydrochloride would be observed. The chemical shift, multiplicity (splitting pattern), and integration of these signals provide critical information for structural assignment.

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms in the molecule. The spectrum of this compound would be expected to show distinct peaks for the methyl carbon, the seven carbons of the azepane ring, with the carbon bearing the hydroxyl group and the carbon bearing the methyl group exhibiting characteristic chemical shifts.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 0.9 - 1.2 | Doublet | 3H | -CH₃ |

| 1.5 - 2.2 | Multiplet | 6H | Azepane ring -CH₂- |

| 2.8 - 3.5 | Multiplet | 3H | Azepane ring -CH₂-N-CH- |

| 3.6 - 3.9 | Multiplet | 1H | -CH(OH)- |

| 4.5 - 5.5 | Broad Singlet | 1H | -OH |

Table 2: Hypothetical ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 10 - 20 | -CH₃ |

| 25 - 45 | Azepane ring -CH₂- |

| 50 - 65 | Azepane ring -CH-N & -CH₂-N |

Mass Spectrometry (MS), including High-Resolution MS

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a common technique that would generate a protonated molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the free base.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. This is a crucial step in verifying the identity of a newly synthesized compound.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Observed m/z |

|---|---|---|---|

| ESI-MS | [C₇H₁₅NO + H]⁺ | 130.1232 | Typically within ± 0.1 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like this compound, which has at least two stereocenters (at the 3 and 4 positions of the azepane ring), single-crystal X-ray diffraction can unambiguously determine the absolute stereochemistry of each chiral center and provide precise information about bond lengths, bond angles, and the conformation of the seven-membered azepane ring. This technique is contingent upon the ability to grow a suitable single crystal of the compound. The resulting crystal structure would definitively establish the relative and absolute configuration of the methyl and hydroxyl groups on the azepane ring.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol), can be developed to separate the main compound from any impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Due to the presence of multiple stereocenters, this compound can exist as a mixture of diastereomers and enantiomers. Chiral HPLC is a specialized technique used to separate these stereoisomers. This is often achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. The choice of the CSP and the mobile phase composition are critical for achieving successful chiral resolution.

Table 4: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Column Temperature | 30 °C |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes to Azepane Systems

The construction of the azepane ring system remains a compelling challenge for synthetic organic chemists. Traditional methods are being supplemented and replaced by innovative strategies that offer greater efficiency, stereocontrol, and access to a wider range of functionalized derivatives. Key areas of development include:

Ring-Closing Reactions: Intramolecular cyclization reactions are a cornerstone of azepane synthesis. Modern methodologies focus on the development of novel catalytic systems to facilitate these transformations under milder conditions and with higher yields.

Ring-Expansion Reactions: The expansion of smaller, more readily available cyclic precursors, such as piperidines, presents an attractive and efficient route to the azepane core. Research in this area is geared towards developing stereoselective and regioselective ring expansion protocols. For instance, diastereomerically pure azepane derivatives have been successfully prepared through a piperidine (B6355638) ring expansion strategy with excellent stereoselectivity and regioselectivity rsc.org.

Stereoselective Synthesis: The biological activity of chiral azepane derivatives is often dependent on their stereochemistry. Consequently, there is a significant focus on the development of asymmetric synthetic routes. A notable example is the novel stereoselective synthetic approach to pentahydroxyazepane iminosugars, which utilizes an osmium-catalyzed tethered aminohydroxylation reaction to control the formation of the C-N bond with complete regio- and stereocontrol acs.orgnih.gov. Other established approaches to polyhydroxyazepanes include the regioselective ring opening of carbohydrate-derived bis-epoxides and the tandem Staudinger-aza Wittig-mediated ring expansion from 6-azido sugars acs.orgnih.gov.

Modern Synthetic Methodologies: Contemporary organic synthesis techniques are increasingly being applied to the synthesis of azepanes. These include microwave-assisted synthesis, which can significantly reduce reaction times, and C-N coupling reactions that provide versatile methods for the formation of the azepane ring mdpi.com.

| Synthetic Strategy | Description | Key Advantages |

| Ring-Closing Metathesis (RCM) | Utilizes ruthenium-based catalysts to form the seven-membered ring from a diene precursor. | High functional group tolerance and good yields. |

| Reductive Amination | Intramolecular reaction of a dicarbonyl compound or a keto-amine to form the cyclic amine. | Can be a one-pot reaction and is often high-yielding. |

| Beckmann Rearrangement | Acid-catalyzed rearrangement of a cyclohexanone oxime to a caprolactam, which can be reduced to the azepane. | A classical and reliable method for specific azepane precursors. |

| Osmium-Catalyzed Tethered Aminohydroxylation | A stereoselective method for the synthesis of highly functionalized azepanes. | Excellent control over stereochemistry. acs.orgnih.gov |

Exploration of Unprecedented Azepane Scaffolds

The quest for novel therapeutic agents is a major driver for the exploration of new chemical space. In the context of azepanes, this translates to the design and synthesis of unprecedented scaffolds with unique three-dimensional arrangements and substitution patterns.

Recent research has demonstrated the potential of exploring untapped areas of chemical databases to identify and synthesize novel azepane structures. For example, an investigation starting from the GDB-4c ring systems database led to the synthesis of several previously unknown cis- and trans-fused azepanes unibe.chacs.orgscilit.comacs.org. One of these novel N-benzylated bicyclic azepanes emerged as a potent inhibitor of monoamine transporters, highlighting the potential of these new scaffolds in targeting neuropsychiatric disorders unibe.chscilit.comacs.org.

The functionalization of the azepane ring is another key area of exploration. The introduction of diverse substituents allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. The use of diazocarbonyl chemistry has enabled the preparation of functionalized azepane scaffolds that can be further elaborated to create libraries of compounds for drug discovery nih.gov.

| Novel Azepane Scaffold | Synthetic Approach | Potential Therapeutic Area |

| cis- and trans-fused Bicyclic Azepanes | Enumeration from chemical databases followed by targeted synthesis. | Neuropsychiatric disorders unibe.chacs.orgscilit.comacs.org |

| Pentahydroxyazepane Iminosugars | Osmium-catalyzed tethered aminohydroxylation. | Glycosidase inhibition, antiviral, anticancer acs.orgnih.gov |

| Functionalized Azepanes via Diazocarbonyl Chemistry | Diastereoselective reduction and subsequent manipulation of dicarbonyl-containing seven-membered rings. | Library synthesis for drug discovery nih.gov |

Integration of AI in Chemical Synthesis Design for Azepane Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis. nih.govresearchgate.net These powerful computational tools are being increasingly employed to predict synthetic routes, optimize reaction conditions, and even design novel molecules with desired properties.

In the context of azepane synthesis, AI can be utilized in several ways:

Retrosynthetic Analysis: AI-powered tools can analyze the structure of a target azepane compound and propose a series of chemical reactions to synthesize it from readily available starting materials. For instance, the AI tool AiZynthfinder has been used to predict retrosynthetic routes for azepanes, with the Beckmann rearrangement being a frequently suggested strategy acs.org.

Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the yield and potential side products. This can save significant time and resources in the laboratory by avoiding unpromising synthetic routes.

De Novo Drug Design: AI algorithms can generate novel molecular structures with specific desired properties. This approach can be used to design new azepane derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Sustainable and Atom-Economical Synthesis of Azepane Derivatives

The principles of green chemistry are becoming increasingly important in the design of synthetic routes. The focus is on developing methods that are not only efficient but also environmentally benign. For the synthesis of azepane derivatives, this translates to a focus on:

Atom Economy: This principle, central to green chemistry, aims to maximize the incorporation of all materials used in the process into the final product monash.edu. Synthetic routes with high atom economy generate less waste and are more sustainable. Multicomponent reactions (MCRs) are a prime example of atom-economical processes, as they combine three or more starting materials in a single step to form a complex product, with all or most of the atoms from the starting materials being incorporated into the final structure researchgate.net.

Use of Greener Solvents and Reagents: The use of hazardous solvents and reagents is a major environmental concern in chemical synthesis. Research is focused on replacing these with more environmentally friendly alternatives, such as water, supercritical fluids, or ionic liquids. The development of metal-free multicomponent reactions is also a significant step towards more sustainable synthesis acs.org.

Catalysis: The use of catalysts, particularly heterogeneous catalysts, can significantly improve the sustainability of a synthetic process. Catalysts can increase reaction rates, allow for milder reaction conditions, and can often be recovered and reused.

By embracing these principles, the chemical community can develop synthetic routes to azepane derivatives that are not only scientifically innovative but also environmentally responsible.

Q & A

Q. What are the recommended safety protocols for handling 3-Methylazepan-4-ol hydrochloride in laboratory settings?

When handling hydrochloride derivatives, adhere to standardized safety measures for hygroscopic or reactive compounds:

- Respiratory protection : Use NIOSH-approved N95 masks or powered air-purifying respirators (PAPRs) in poorly ventilated areas .

- Skin/eye protection : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields. Full-face shields are recommended for bulk handling .

- Storage : Store in airtight containers at 4°C to prevent moisture absorption and degradation .

- Spill management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions. Decontaminate with ethanol or isopropanol .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Synthesis optimization for azepane derivatives typically involves:

- Reaction temperature : Maintain 40–60°C to balance reaction kinetics and byproduct formation .

- Catalyst selection : Test Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for ring-closure steps .

- Purification : Use gradient elution in flash chromatography (e.g., hexane/ethyl acetate with 1% triethylamine) to separate stereoisomers .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for characterizing this compound’s purity and structural integrity?

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M-Cl]⁻ ions) with <1 ppm error .

- Multinuclear NMR : Use ¹³C-DEPT and 2D-COSY to resolve overlapping signals in the azepane ring and methyl groups .

- HPLC-DAD : Monitor impurities with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) and UV detection at 210 nm .

Q. How can researchers address contradictory data in stability studies of this compound under varying pH conditions?

- Experimental design : Perform accelerated stability testing at pH 2.0 (gastric simulation) and pH 7.4 (physiological buffer) at 40°C/75% RH for 28 days .

- Analytical reconciliation : Use LC-MS to differentiate degradation products (e.g., hydrolysis of the azepane ring vs. HCl dissociation) .

- Statistical analysis : Apply ANOVA to assess significance of pH-dependent degradation pathways and identify critical stability thresholds .

Q. What methodologies are recommended for studying the pharmacological activity of this compound in neurological models?

- In vitro assays :

- In vivo models :

Q. How can computational modeling guide the structural modification of this compound to enhance target selectivity?

- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict interactions with off-target receptors (e.g., dopamine D₂ vs. serotonin 5-HT₂A) .

- QSAR analysis : Correlate substituent effects (e.g., methyl group position) with bioactivity using Hammett or Craig plots .

- MD simulations : Assess conformational stability of the azepane ring in lipid bilayers to optimize bioavailability .

Data Contradiction and Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Quality control : Implement in-process monitoring (e.g., inline FTIR for intermediate verification) .

- Standardized protocols : Define strict tolerances for reaction parameters (e.g., ±2°C temperature control, stoichiometric ratios within 1% error) .

- Interlaboratory validation : Share synthetic protocols with independent labs to identify procedural inconsistencies .

Q. How should researchers resolve discrepancies in cytotoxicity data between in vitro and in vivo studies?

- Dose normalization : Adjust in vitro concentrations to match in vivo plasma Cmax values .

- Metabolite profiling : Compare hepatic microsomal metabolism (e.g., CYP3A4 activity) between models to identify toxic intermediates .

- Tissue-specific assays : Use 3D organoids or ex vivo slices to bridge gap between cell lines and whole organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.